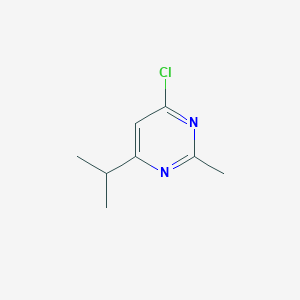

![molecular formula C22H25NO3 B1359622 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone CAS No. 898761-32-5](/img/structure/B1359622.png)

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

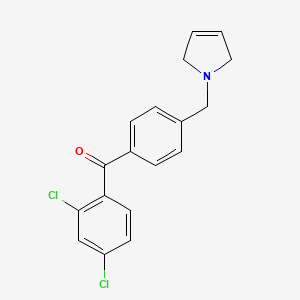

The compound 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone is a derivative of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. This class of compounds is known for its potential in medicinal chemistry due to the spirocyclic structure, which often imparts unique pharmacokinetic and pharmacodynamic properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves starting materials like 4-aminophenol and α-glycolic acid or lactic acid, with a key step being metal-catalyzed oxidative cyclization . Similarly, the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones is achieved through a tandem method involving Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro atom, which is a quaternary carbon atom that is the junction of two rings. This structure is known to confer rigidity and can influence the biological activity of the compound. The presence of an asymmetric spiro-carbon atom is confirmed by NMR spectroscopy, as seen in related compounds .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including rearrangements and condensations. For example, 1-substituted 3,3,7-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones can undergo dienone-phenol rearrangement during isolation . The reactivity of these compounds can be influenced by the nature and position of substituents on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structure and the presence of heteroatoms within the spirocyclic framework. These properties can affect solubility, stability, and reactivity. For example, the stability of 1-R-3,3-dialkyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones towards dienone-phenolic rearrangement is dependent on the nature of the substituent R10.

Relevant Case Studies

Several studies have evaluated the biological activities of spirocyclic compounds. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones showed moderate to potent anticancer activity against various human cancer cell lines . Another study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists, with one compound exhibiting potent dopamine agonist activity in a cat cardioaccelerator nerve assay . Additionally, 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and screened as antihypertensive agents, with some compounds showing promising activity as alpha-adrenergic blockers .

科学的研究の応用

Chemical Synthesis and Regioselectivity

The chemical behavior and regioselectivity of compounds related to 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone have been explored in several studies. For instance, Koszytkowska-Stawińska et al. (2004) investigated the acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide, revealing insights into the chemical reactivity of similar structures (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Structural and Growth-Regulating Properties

Sharifkanov et al. (2001) synthesized a compound closely related to 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone, demonstrating its structure using NMR spectroscopy and identifying its growth-regulating activity (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

Material Science Applications

In the field of material science, Akceylan et al. (2009) developed a Mannich base derivative of calix[4]arene using a compound similar to 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone. This compound showed promise in the removal of carcinogenic azo dyes and aromatic amines, highlighting its potential in environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).

Antiviral Research

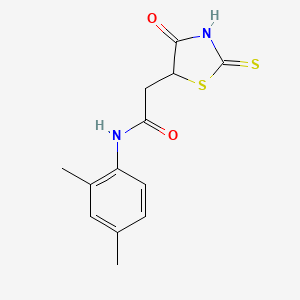

Compounds structurally related to 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone have also been investigated for their antiviral properties. Apaydın et al. (2020) synthesized a series of spirothiazolidinone derivatives and evaluated their antiviral activity, indicating the potential of these compounds in the treatment of infectious diseases (Apaydın, Loy, Stevaert, & Naesens, 2020).

Antimicrobial Activity

The antimicrobial properties of spiro thiazolinone derivatives, closely related to the chemical structure , have been explored as well. Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, demonstrating notable antimicrobial activities, which could be crucial in the development of new antimicrobial agents (Patel & Patel, 2015).

特性

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-17-4-2-6-19(14-17)21(24)20-7-3-5-18(15-20)16-23-10-8-22(9-11-23)25-12-13-26-22/h2-7,14-15H,8-13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGRKENSSOORFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643294 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone | |

CAS RN |

898761-32-5 |

Source

|

| Record name | Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)